molecular formula C14H12ClNO3S2 B2922994 methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 303027-69-2

methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B2922994
CAS No.: 303027-69-2
M. Wt: 341.82
InChI Key: GXLVCEWYNAXQRF-FLIBITNWSA-N
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Description

The compound contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. It also has a methylidene group attached to the thiazolidine ring . The presence of the chlorophenyl group indicates that it has some halogenated aromatic properties .


Molecular Structure Analysis

The molecule contains a thiazolidine core, which is a five-membered ring containing two heteroatoms (in this case, sulfur and nitrogen). The chlorophenyl group is a common substituent in organic chemistry, known for its ability to participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the thiazolidine ring and the chlorophenyl group. The sulfur atom in the ring might act as a nucleophile in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .

Properties

IUPAC Name

methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S2/c1-19-12(17)6-7-16-13(18)11(21-14(16)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLVCEWYNAXQRF-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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